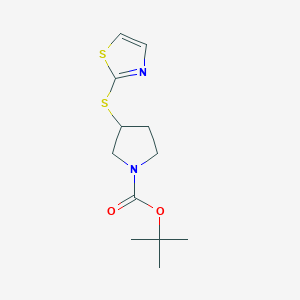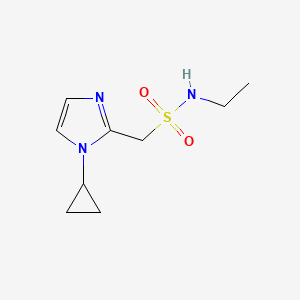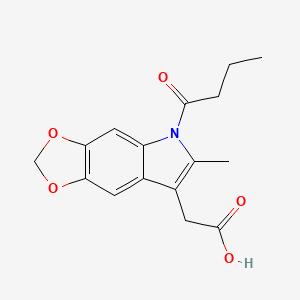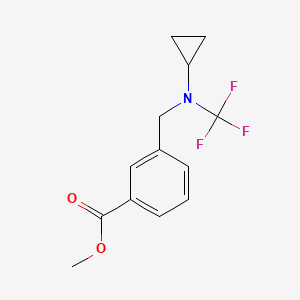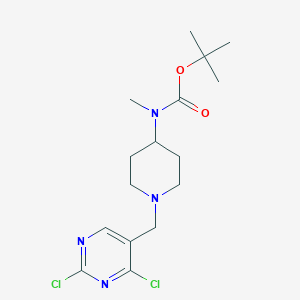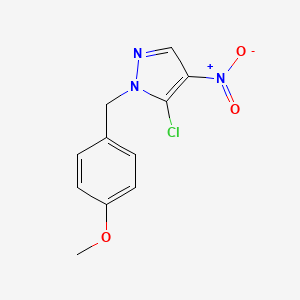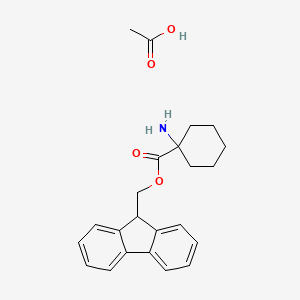
acetic acid;9H-fluoren-9-ylmethyl 1-aminocyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-1-amino-cyclohexane acetic acid is a compound with the molecular formula C23H25NO4 and a molecular weight of 379.46 g/mol . It is commonly used in the field of organic synthesis, particularly in peptide synthesis, due to its role as a protecting group for amino acids . The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is widely utilized for its stability and ease of removal under basic conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-1-amino-cyclohexane acetic acid typically involves the protection of the amino group of 1-amino-cyclohexane acetic acid with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction is chemoselective and can be carried out under mild conditions without the need for a catalyst .
Industrial Production Methods: Industrial production of Fmoc-1-amino-cyclohexane acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-1-amino-cyclohexane acetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions using reagents such as piperidine.
Protection and Deprotection Reactions: The compound is primarily used for the protection of amino groups in peptide synthesis.
Common Reagents and Conditions:
Fmoc Protection: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and sodium bicarbonate in aqueous dioxane.
Fmoc Deprotection: Piperidine in N,N-dimethylformamide (DMF) solution.
Major Products Formed:
Fmoc Deprotection: Removal of the Fmoc group yields the free amino acid.
Wissenschaftliche Forschungsanwendungen
Fmoc-1-amino-cyclohexane acetic acid is extensively used in various scientific research applications, including:
Chemistry: It is a crucial intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of protein structure and function through peptide synthesis.
Medicine: It serves as a building block for the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The primary mechanism of action of Fmoc-1-amino-cyclohexane acetic acid involves the protection of amino groups during peptide synthesis. The Fmoc group is stable under acidic conditions but can be easily removed under basic conditions, allowing for the sequential addition of amino acids to form peptides . The fluorenyl group also provides a strong absorbance in the ultraviolet region, which is useful for monitoring coupling and deprotection reactions .
Vergleich Mit ähnlichen Verbindungen
- Fmoc-1-aminomethyl-cyclohexane carboxylic acid : Similar in structure but with a different substitution pattern on the cyclohexane ring.
- Fmoc-amino acids : A broader category of compounds used for similar purposes in peptide synthesis.
Uniqueness: Fmoc-1-amino-cyclohexane acetic acid is unique due to its specific structure, which provides distinct steric and electronic properties that can influence the reactivity and stability of the protected amino group . This makes it particularly useful in the synthesis of peptides with complex structures.
Eigenschaften
Molekularformel |
C23H27NO4 |
|---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
acetic acid;9H-fluoren-9-ylmethyl 1-aminocyclohexane-1-carboxylate |
InChI |
InChI=1S/C21H23NO2.C2H4O2/c22-21(12-6-1-7-13-21)20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;1-2(3)4/h2-5,8-11,19H,1,6-7,12-14,22H2;1H3,(H,3,4) |
InChI-Schlüssel |
WQFWMISVIUPBSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1CCC(CC1)(C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


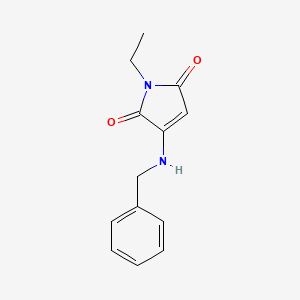
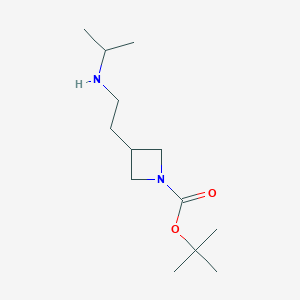
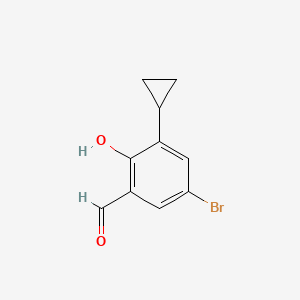
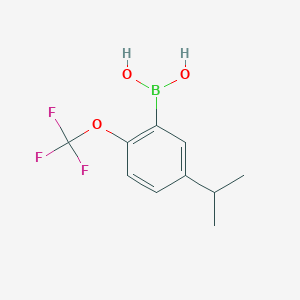
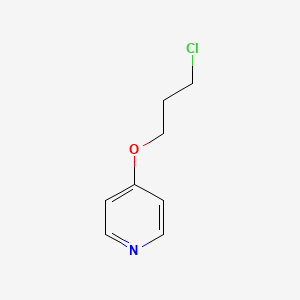
![3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole](/img/structure/B13966171.png)
